molecular formula C15H17N3O2S B2997556 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-60-5

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No. B2997556
M. Wt: 303.38
InChI Key: MRNOFQJGDRCMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C15H17N3O2S. It has a molecular weight of 303.38 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” consists of a piperidinyl group attached to a quinoxalinyl group through a sulfanyl linkage, and an acetic acid group attached to the sulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” are not fully detailed in the sources I found. The compound has a molecular weight of 303.38 .

Scientific Research Applications

Synthesis and Chemical Reactions

A foundational aspect of research on this compound involves its reactions with nucleophiles and its role in synthesizing new chemical entities. Iijima and Kyo (1989) explored the reactions of 2-quinoxalinyl thiocyanate with nucleophiles, highlighting the electrophilic sites of the molecule and its potential to yield sulfides when reacting with Grignard reagents. These sulfides could then be oxidized to sulfoxides, offering a pathway to various derivatives through selective nucleophilic attacks (Iijima & Kyo, 1989). Moreover, Nguyen et al. (2022) reported on the base-catalyzed synthesis of 3-arylquinoxaline-2-thiones, leveraging a three-component oxidative condensation process. This method underscores the versatility of quinoxaline derivatives in synthesizing complex molecules (Nguyen et al., 2022).

Biological Applications and Antimicrobial Activity

Research has also explored the biological activities associated with quinoxaline derivatives. A study by Moghaddam‐manesh et al. (2020) on 6'-amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives revealed promising antimicrobial effects, including antibacterial and antifungal activities, highlighting the potential of quinoxaline compounds in developing new antimicrobial agents (Moghaddam‐manesh et al., 2020). Similarly, Patel et al. (2012) synthesized novel quinoxaline derivatives showing significant antimicrobial properties, further supporting the potential of these compounds in therapeutic applications (Patel et al., 2012).

properties

IUPAC Name

2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(20)10-21-15-14(18-8-4-1-5-9-18)16-11-6-2-3-7-12(11)17-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNOFQJGDRCMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

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